N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant pharmacological activities and are often found in various bioactive molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves coupling the benzimidazole and quinoline intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The quinoline structure can intercalate into DNA, inhibiting replication and transcription processes . These interactions lead to the compound’s antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar antiparasitic activities.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives used in treating malaria.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combined benzimidazole and quinoline structures, which provide a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19-12-14(13-6-1-2-7-15(13)24-19)20(26)21-11-5-10-18-22-16-8-3-4-9-17(16)23-18/h1-4,6-9,12H,5,10-11H2,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
YWZRPOKGYAYVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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